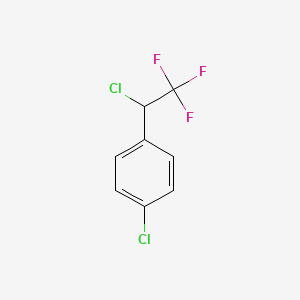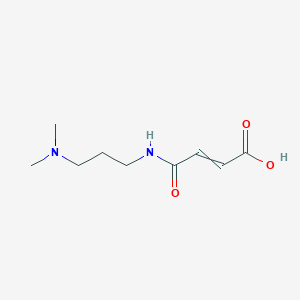
N-(3-Dimethylaminopropyl)maleamidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Dimethylaminopropyl)maleamidic acid is a chemical compound with the molecular formula C9H16N2O3 It contains a maleimide group, which is known for its reactivity, particularly in Michael addition reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethylaminopropyl)maleamidic acid typically involves the reaction of maleic anhydride with N,N-dimethyl-1,3-propanediamine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance thermal stability and reduce volatility during the synthesis .
化学反応の分析
Types of Reactions: N-(3-Dimethylaminopropyl)maleamidic acid undergoes various chemical reactions, including:
Michael Addition: The maleimide group readily participates in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
EDC and NHS: These reagents are commonly used to activate carboxyl groups for amide bond formation.
Solvents: Toluene and other organic solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products:
Michael Adducts: Products formed from the addition of nucleophiles to the maleimide group.
Amides: Formed from the reaction with carboxylic acids.
科学的研究の応用
N-(3-Dimethylaminopropyl)maleamidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of N-(3-Dimethylaminopropyl)maleamidic acid involves its reactivity with nucleophiles. The maleimide group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic groups such as thiols and amines. This reactivity is exploited in bioconjugation and polymerization reactions .
類似化合物との比較
N-(3-Dimethylaminopropyl)methacrylamide: Shares the dimethylaminopropyl group but has a methacrylamide moiety instead of a maleimide.
N-(3-Dimethylaminopropyl)acrylamide: Similar structure but with an acrylamide group.
Uniqueness: N-(3-Dimethylaminopropyl)maleamidic acid is unique due to its maleimide group, which provides distinct reactivity compared to methacrylamide and acrylamide derivatives. This makes it particularly useful in applications requiring specific conjugation and polymerization properties .
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
4-[3-(dimethylamino)propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)7-3-6-10-8(12)4-5-9(13)14/h4-5H,3,6-7H2,1-2H3,(H,10,12)(H,13,14) |
InChIキー |
GASINNLSWMXFFX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
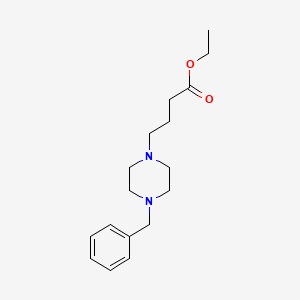
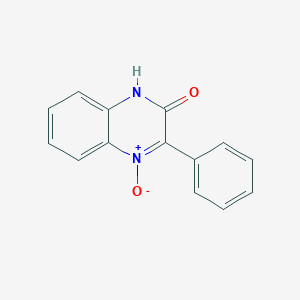

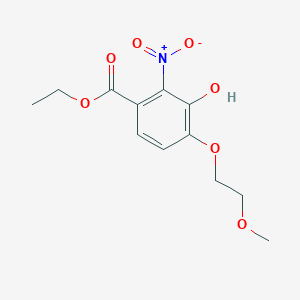
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

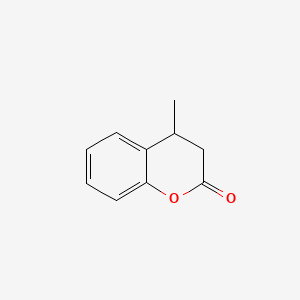
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
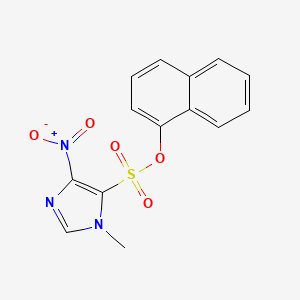
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

